

Known synonyms for 1-Acetylindolin-3-one (e.g., N-acetylindoxyl).

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Acetylindolin-3-one

Cat. No.: B091299

[Get Quote](#)

An In-depth Technical Guide to 1-Acetylindolin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Acetylindolin-3-one**, a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This document consolidates known synonyms, chemical and physical properties, and outlines a preparative synthesis method. While the specific biological signaling pathways of **1-Acetylindolin-3-one** are not extensively documented in publicly available literature, this guide also explores its potential roles based on the activities of related indole derivatives.

Chemical Identity and Synonyms

1-Acetylindolin-3-one is a derivative of indoline, characterized by an acetyl group attached to the nitrogen atom and a ketone group at the third position of the indoline ring. It is known by several synonyms in scientific literature and chemical databases.

Table 1: Synonyms and Identifiers for **1-Acetylindolin-3-one**

Identifier Type	Value	Citation
Systematic Name	1-acetyl-1,2-dihydro-3H-indol-3-one	[1]
Common Synonyms	N-acetylindoxyl	[2]
1-Acetyl-1,2-dihydro-indol-3-one		[3]
1-Acetyl-3-oxoindole		[3]
1-Acetylpseudoindoxyl		[3]
N-Acetyl-3-indolinone		[1]
CAS Number	16800-68-3	[1] [3]

Physicochemical Properties

The key physicochemical properties of **1-Acetylindolin-3-one** are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data for **1-Acetylindolin-3-one**

Property	Value	Citation
Molecular Formula	C ₁₀ H ₉ NO ₂	[1] [3]
Molecular Weight	175.19 g/mol	[3]
Appearance	Brown to yellow solid	[3]
Purity	≥ 98% (by NMR)	[3]
Storage Conditions	0-8 °C	[3]

Synthesis Protocol

A preparative method for the synthesis of N-acetyl-3-indolinones has been described, which involves a two-step process starting from N-(2-carboxyphenyl) glycine or its derivatives. The general workflow is outlined below.

Experimental Protocol: Synthesis of N-Acetyl-3-indolinones

This method involves the deacetylation and cyclization of N-(2-carboxyphenyl) glycine and its 4-bromo-derivative to form N,O-diacetylindoxyls, which are then hydrolyzed to the target indolinones. The introduction of a bromine substituent on the benzene ring of the indole nucleus has been shown to increase the stability of the intermediates and improve the yield of the final product.

Step 1: Formation of N,O-diacetylindoxyls

- N-(2-carboxyphenyl) glycine or its 4-bromo-derivative is subjected to a cyclization reaction, which also involves acetylation. The precise reagents and conditions for this step were not detailed in the readily available literature.

Step 2: Hydrolysis to N-acetyl-3-indolinones

- The N,O-diacetylindoxyl intermediate is then hydrolyzed to yield the final N-acetyl-3-indolinone product.

Note: A detailed, step-by-step experimental protocol with specific reagent quantities, reaction times, and purification methods is not extensively available in the public domain. Researchers should refer to specialized chemical synthesis literature for more granular details.

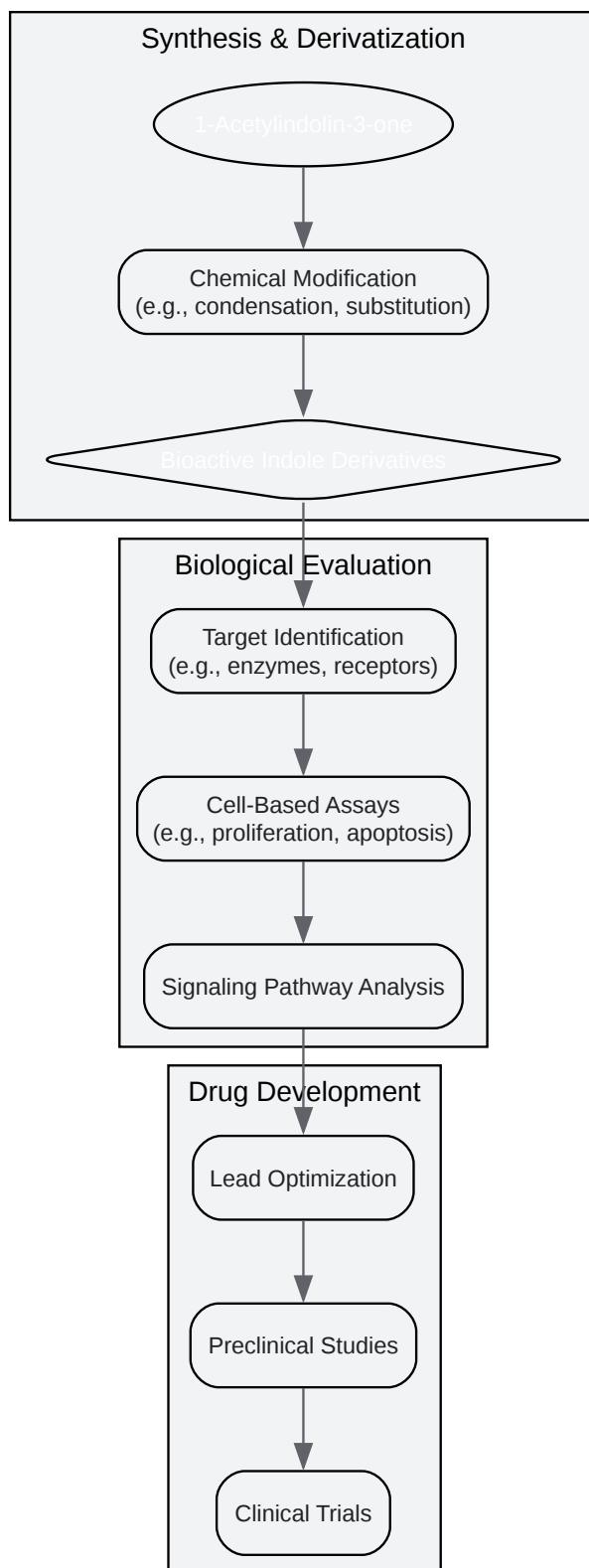
Biological and Chemical Significance

1-Acetylindolin-3-one is a key building block in the synthesis of more complex molecules with potential therapeutic applications.^[3] Its indole core is a common scaffold in many biologically active compounds.

Role in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals.^[3] It is particularly noted for its use in developing anti-cancer agents, attributed to its potential to inhibit specific enzymes involved in tumor growth.^[3] The versatile structure of **1-Acetylindolin-3-one** allows for the creation of diverse derivatives, making it a valuable tool in exploring new therapeutic avenues against cancer and inflammatory conditions.^[3]

Applications in Organic Synthesis


In the field of organic chemistry, **1-Acetylindolin-3-one** is employed as a precursor for synthesizing a wide range of indole derivatives, which are of significant interest in drug discovery and materials science.^[3]

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways directly modulated by **1-Acetylindolin-3-one** are not well-documented, the broader class of indole derivatives is known to interact with various biological targets. For instance, some indole compounds have been shown to influence pathways related to cell cycle regulation and apoptosis, such as the PI3K/Akt/mTOR and NF-κB signaling pathways.^[4]

Given its application as an intermediate in the synthesis of anti-cancer agents, it is plausible that derivatives of **1-Acetylindolin-3-one** may exert their effects through the modulation of protein kinases, transcription factors, or other key regulators of cell proliferation and survival. However, without direct experimental evidence, any depiction of a specific signaling pathway for **1-Acetylindolin-3-one** itself would be speculative.

The following diagram illustrates a generalized workflow for the utilization of **1-Acetylindolin-3-one** in the development of bioactive compounds.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the utilization of **1-Acetylindolin-3-one** in drug discovery.

Conclusion

1-Acetylindolin-3-one is a chemical compound with significant potential, primarily as a versatile intermediate in the synthesis of novel pharmaceutical agents and functional materials. While its direct biological activity and mechanism of action are areas requiring further investigation, its established role as a synthetic precursor makes it a valuable molecule for researchers in drug development and organic chemistry. Future studies elucidating its specific interactions with biological targets will be crucial in unlocking its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Acetyl-1,2-dihydro-3H-indol-3-one | C10H9NO2 | CID 538819 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Oxidation of N-acetylindoxy1 by an enzyme from plants - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Targeted regulation of PI3K/Akt/mTOR/NF- κ B signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Known synonyms for 1-Acetylindolin-3-one (e.g., N-acetylindoxy1)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b091299#known-synonyms-for-1-acetylindolin-3-one-e-g-n-acetylindoxy1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com